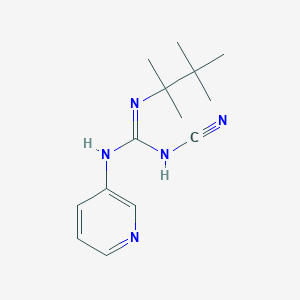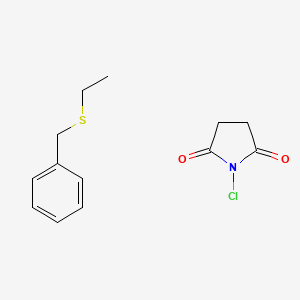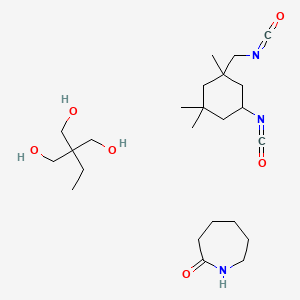
2-Butyl-3-nitrosothiazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butyl-3-nitrosothiazolidine is an organic compound with the molecular formula C7H14N2OS It belongs to the class of nitrosothiazolidines, which are characterized by the presence of a nitroso group attached to a thiazolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-3-nitrosothiazolidine typically involves the reaction of butylamine with nitrosyl chloride in the presence of a thiazolidine precursor. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Butylamine+Nitrosyl Chloride+Thiazolidine Precursor→this compound
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Butyl-3-nitrosothiazolidine undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amine derivatives.
Substitution: The thiazolidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Nitro derivatives of this compound.
Reduction: Amine derivatives of this compound.
Substitution: Various substituted thiazolidine derivatives.
Applications De Recherche Scientifique
2-Butyl-3-nitrosothiazolidine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections.
Industry: Used in the development of new materials and as a stabilizer in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-Butyl-3-nitrosothiazolidine involves its interaction with biological molecules, particularly enzymes with thiol groups at their active sites. The nitroso group can form covalent bonds with these thiol groups, inhibiting the enzyme’s activity. This mechanism is similar to that of other nitrosothiazolidines and is responsible for its antimicrobial properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Nitrosothiazolidine: Similar structure but lacks the butyl group.
2-Butyl-4-nitrosothiazolidine: Similar structure but with the nitroso group at a different position.
2-Butyl-3-nitrothiazolidine: Similar structure but with a nitro group instead of a nitroso group.
Uniqueness
2-Butyl-3-nitrosothiazolidine is unique due to the presence of both a butyl group and a nitroso group on the thiazolidine ring. This combination imparts specific chemical properties and reactivity that differentiate it from other similar compounds. Its unique structure allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
72505-66-9 |
|---|---|
Formule moléculaire |
C7H14N2OS |
Poids moléculaire |
174.27 g/mol |
Nom IUPAC |
2-butyl-3-nitroso-1,3-thiazolidine |
InChI |
InChI=1S/C7H14N2OS/c1-2-3-4-7-9(8-10)5-6-11-7/h7H,2-6H2,1H3 |
Clé InChI |
SCZDDYBJHPXIDJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1N(CCS1)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


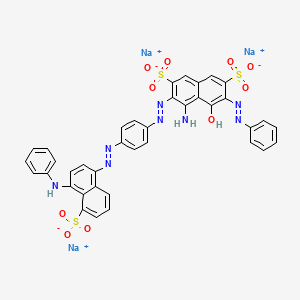
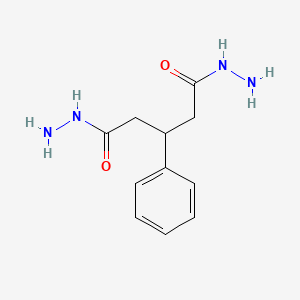

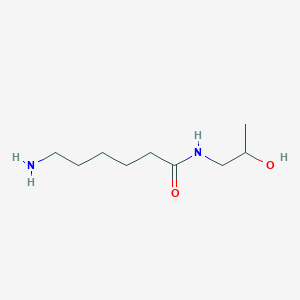

![2',4',6'-Trimethyl[1,1'-biphenyl]-4-carbonitrile](/img/structure/B14463804.png)

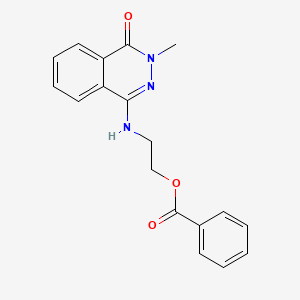
![O-[4-(Carboxymethoxy)-3,5-diiodophenyl]-3,5-diiodo-L-tyrosine](/img/structure/B14463814.png)
